molecular formula C8H18O B8807877 (R)-3-Octanol

(R)-3-Octanol

Cat. No.: B8807877
M. Wt: 130.23 g/mol
InChI Key: NMRPBPVERJPACX-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-octan-3-ol is a natural product found in Myrmica rubra, Vaccinium macrocarpon, and other organisms with data available.

Properties

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

(3R)-octan-3-ol

InChI

InChI=1S/C8H18O/c1-3-5-6-7-8(9)4-2/h8-9H,3-7H2,1-2H3/t8-/m1/s1

InChI Key

NMRPBPVERJPACX-MRVPVSSYSA-N

SMILES

CCCCCC(CC)O

Isomeric SMILES

CCCCC[C@@H](CC)O

Canonical SMILES

CCCCCC(CC)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a well-stirred solution of 19.2 g (0.15 mmol) of 3-octanone in 270 ml of 95% ethanol, cooled in an ice bath, was added in portions a solution of 3.9 g (0.103 mmol) of sodium borohydride in 27 ml of water. Ammonium hydroxide (15M, 27 ml) was added and the ice bath removed and stirring was continued in room temperature for 3 hr. The reaction mixture was concentrated to near dryness and the residue was partitioned between 250 ml each of CHCl3 and H2O. The organic layer was separated and the aqueous layer was extracted with CHCl3 (2×200 ml). The combined extracts were washed with 5% HCl (350 ml), and saturated NaCl solution (350 ml) and dried over MgSO4. After the removal of the solvent, the liquid residue was distilled under reduced pressure (bp 86°-87° C./24 Torr; lit. bp 69.5°-70.4° C./7 Torr (18)) to give 15.41 g (79.02%) of pure 3-octanol. NMR(CDCl3): δ0.93 (6H, t, CH3), δ1.37 (10H, broad multiplet, --CH2 --), δ2.35 (1H, broad singlet, exchangeable with D2O and shift to low field in pyridine, --OH), δ3.47 (1H, m, >CHO--).
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Name
Quantity
27 mL
Type
solvent
Reaction Step Two
Quantity
27 mL
Type
reactant
Reaction Step Three
Yield
79.02%

Synthesis routes and methods II

Procedure details

3 g of catalyst A (3% Ru/SiO2) were placed in a 300 ml pressure reactor. The reactor was subsequently charged with 150 ml of a 33% strength solution of 2-ethylhexanal in THF. The hydrogenation was carried out at 130° C. and a pressure of 250 bar using pure hydrogen. The hydrogenation was continued until no more hydrogen was taken up and the reactor was subsequently vented. After distilling off the solvent, the reaction product was analyzed by gas chromatography. 2-Ethylhexanal had been reacted completely. 99.5% of ethylhexanol were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
catalyst A
Quantity
3 g
Type
catalyst
Reaction Step Four
Yield
99.5%

Synthesis routes and methods III

Procedure details

The compound (52) (12.1 g) was reduced with diisobutylaluminum hydride (1.5M, 65.1 ml) in toluene (500 ml) at -78° C. and the obtained crude product was subjected to silicagel column chromatography to give the titled compound (53). Yield: 11.1 g (91%).
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
65.1 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Octanol
Reactant of Route 2
Reactant of Route 2
(R)-3-Octanol
Reactant of Route 3
Reactant of Route 3
(R)-3-Octanol
Reactant of Route 4
Reactant of Route 4
(R)-3-Octanol
Reactant of Route 5
(R)-3-Octanol
Reactant of Route 6
Reactant of Route 6
(R)-3-Octanol

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